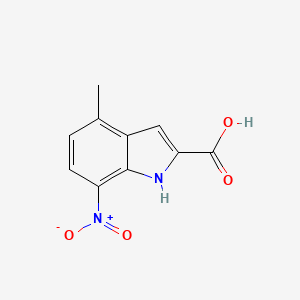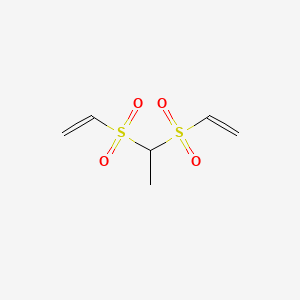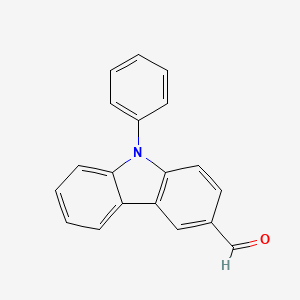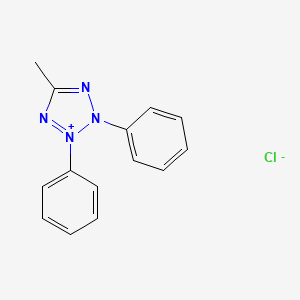
4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is C9H6N2O4. The chemical structure consists of an indole ring with a methyl group (CH3) at position 4 and a nitro group (NO2) at position 7 .
Chemical Reactions Analysis
Research has explored the reactivity of indole derivatives, including this compound. These compounds exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Intermediate in Pharmaceutical Synthesis : Indole-2-carboxylic acid derivatives, such as 4-Methyl-7-nitro-1H-indole-2-carboxylic acid, serve as versatile intermediates in the synthesis of many pharmaceutically active agents. Research highlights include practical synthesis methods that avoid environmental concerns associated with traditional processes, emphasizing the development of hydrogen reduction processes with palladium-loaded catalysts for efficient synthesis (Jiang et al., 2017).
Nitration and Oxidative Dimerization : The chemistry of this compound and similar compounds involves nitration reactions that introduce nitro groups, facilitating further chemical transformations. These reactions are key for generating diverse indole derivatives with potential biological activities (Keawin et al., 2005).
Photochemical Properties : The photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions with varying water content demonstrates the utility of these compounds in developing photoresponsive materials. Mechanistic studies reveal rapid release mechanisms, highlighting the potential for controlled release applications in material science and biochemistry (Morrison et al., 2002).
Applications in Material Science and Biochemistry
Linear Hydrogen-bonded Arrays : Research into designing linear hydrogen-bonded arrays using substituted charge-transfer complexes emphasizes the structural and functional versatility of indole-2-carboxylic acid derivatives. These studies contribute to the development of materials with second-order non-linear optical properties, which are important for optical and electronic applications (Lynch et al., 1998).
Conformationally Constrained Tryptophan Derivatives : The synthesis of novel tryptophan analogs featuring indole-based structural modifications illustrates the role of this compound derivatives in peptide research. These analogs facilitate conformational studies of peptides and peptoids, contributing to our understanding of protein structure and function (Horwell et al., 1994).
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been found to have diverse biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)9-6(5)4-7(11-9)10(13)14/h2-4,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMKFMYTCTHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595935 | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289483-79-0 | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)





